

Application Notes and Protocols: Investigating the Effect of Bactobolin B on Translation Termination

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Compound of Interest

Compound Name: *Bactobolin B*

Cat. No.: *B611871*

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Introduction

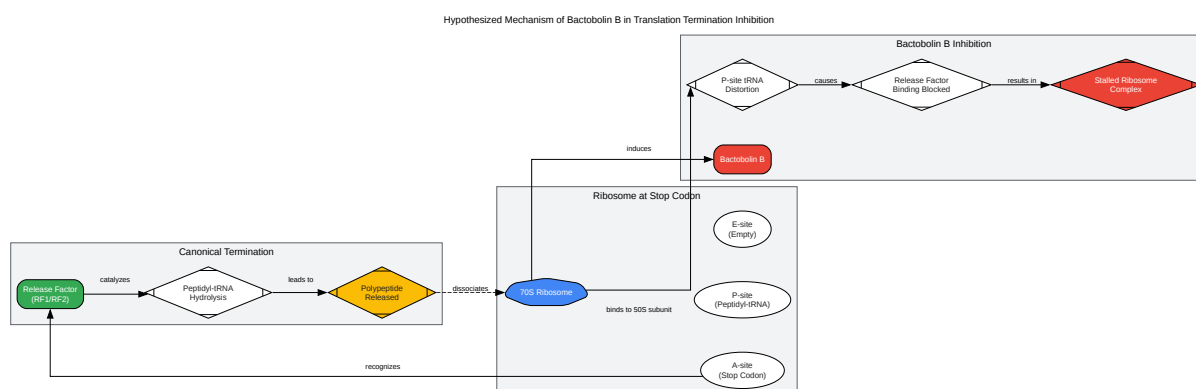
Bactobolin B, also known as Alanylbactobolin, is a chlorine-containing polyketide-peptide antibiotic with demonstrated antitumor properties.[1][2] It belongs to the bactobolin family of natural products, which are known to inhibit protein synthesis.[3][4] Structural and biochemical studies on the related compound, Bactobolin A, have revealed that it targets the bacterial 70S ribosome by binding to a novel site on the 50S subunit.[5][6] This binding action displaces the P-site tRNA, leading to a proposed mechanism of translation termination inhibition.[5][7]

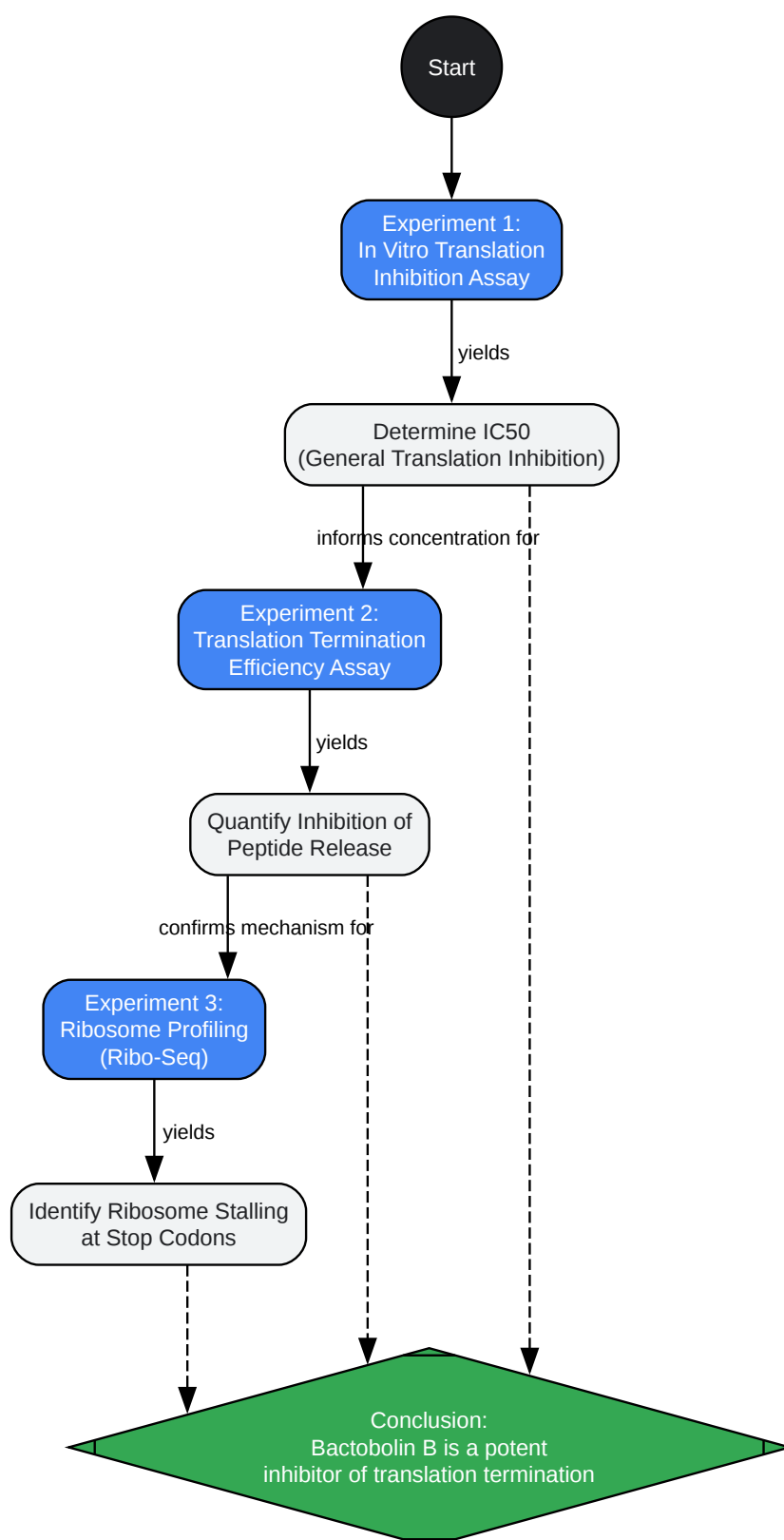
Understanding the precise molecular mechanism by which **Bactobolin B** interferes with translation is crucial for its development as a therapeutic agent. These application notes provide a detailed experimental framework for elucidating the specific effects of **Bactobolin B** on the final stage of protein synthesis: translation termination. The protocols outlined herein are designed to quantify the inhibitory activity of **Bactobolin B**, pinpoint its site of action on the ribosome, and provide a genome-wide view of its impact on translation in a cellular context.

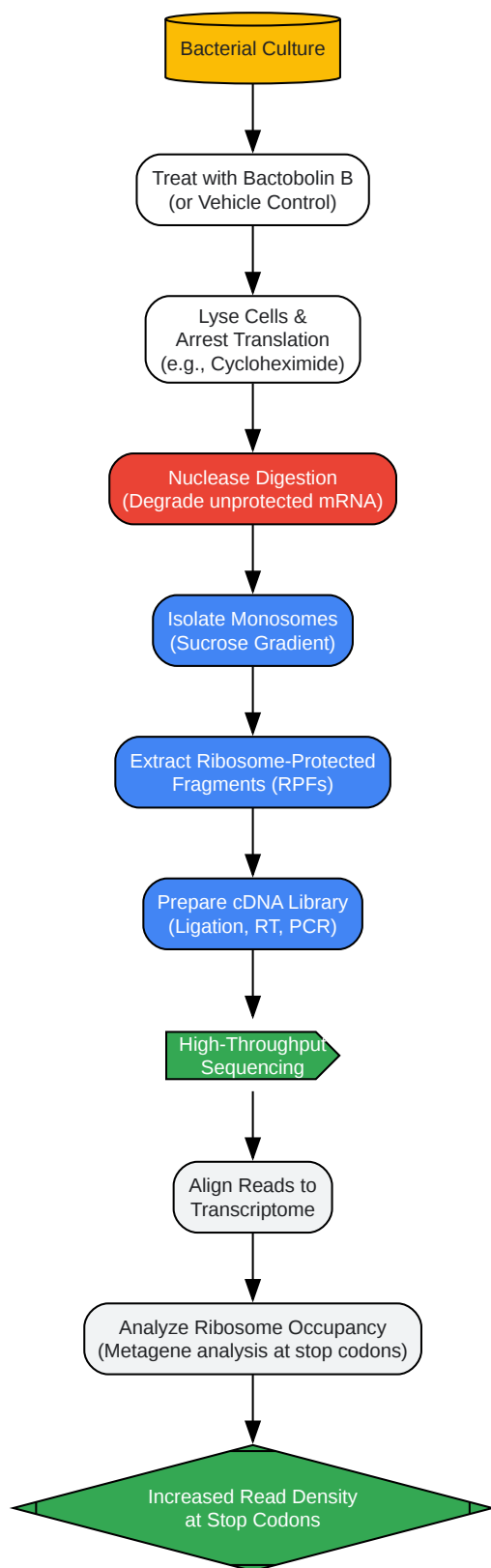
Hypothesized Mechanism of Action

Based on studies of Bactobolin A, it is hypothesized that **Bactobolin B** also targets the 50S ribosomal subunit in prokaryotes. The binding of **Bactobolin B** is thought to induce a

conformational change in the P-site tRNA, which in turn occludes the A-site. This prevents the binding of Class I release factors (RF1/RF2), which are essential for recognizing stop codons and catalyzing the hydrolysis of the nascent polypeptide chain. The result is a stalled ribosome at the stop codon, unable to terminate translation and release the newly synthesized protein.







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